molecular formula C28H42O6S2 B3112929 14-(4-Methylphenyl)sulfonyloxytetradecyl 4-methylbenzenesulfonate CAS No. 193215-86-0

14-(4-Methylphenyl)sulfonyloxytetradecyl 4-methylbenzenesulfonate

Cat. No. B3112929
CAS RN: 193215-86-0
M. Wt: 538.8 g/mol
InChI Key: QKKCPOPPJNVRRE-UHFFFAOYSA-N
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Description

14-(4-Methylphenyl)sulfonyloxytetradecyl 4-methylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research. This compound is commonly used in laboratory experiments to investigate its mechanism of action and its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 14-(4-Methylphenyl)sulfonyloxytetradecyl 4-methylbenzenesulfonate involves its ability to inhibit the activity of phospholipase A2. This enzyme plays a crucial role in the breakdown of phospholipids, which are important components of cell membranes. By inhibiting the activity of this enzyme, 14-(4-Methylphenyl)sulfonyloxytetradecyl 4-methylbenzenesulfonate disrupts lipid metabolism and affects membrane composition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 14-(4-Methylphenyl)sulfonyloxytetradecyl 4-methylbenzenesulfonate are significant. This compound has been found to inhibit the release of arachidonic acid, a precursor to inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this compound has been shown to affect membrane fluidity and protein function.

Advantages and Limitations for Lab Experiments

One advantage of using 14-(4-Methylphenyl)sulfonyloxytetradecyl 4-methylbenzenesulfonate in lab experiments is its ability to inhibit the activity of phospholipase A2. This enzyme is involved in many important biological processes, making it a valuable target for research. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers.

Future Directions

There are many future directions for research involving 14-(4-Methylphenyl)sulfonyloxytetradecyl 4-methylbenzenesulfonate. One area of interest is the study of its effects on membrane composition and protein function. Additionally, this compound may have potential therapeutic applications in the treatment of inflammatory diseases. Further research is needed to fully understand the potential of this compound in these areas.

Scientific Research Applications

14-(4-Methylphenyl)sulfonyloxytetradecyl 4-methylbenzenesulfonate has a wide range of scientific research applications. This compound is commonly used in the study of lipid metabolism and membrane biology. It has been found to inhibit the activity of phospholipase A2, an enzyme that plays a crucial role in lipid metabolism. Additionally, this compound has been used to study the effects of membrane composition on protein function.

properties

IUPAC Name

14-(4-methylphenyl)sulfonyloxytetradecyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O6S2/c1-25-15-19-27(20-16-25)35(29,30)33-23-13-11-9-7-5-3-4-6-8-10-12-14-24-34-36(31,32)28-21-17-26(2)18-22-28/h15-22H,3-14,23-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKCPOPPJNVRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-(4-Methylphenyl)sulfonyloxytetradecyl 4-methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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